molecular formula C10H11ClO2S B15109792 Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester CAS No. 103247-65-0

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester

Cat. No.: B15109792
CAS No.: 103247-65-0
M. Wt: 230.71 g/mol
InChI Key: LMMPYODKIVQSLD-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester is an organic compound with the molecular formula C10H11ClO2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the alpha carbon is replaced by a 4-chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester typically involves the esterification of 2-[(4-chlorophenyl)thio]propanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-[(4-chlorophenyl)thio]propanoic acid+methanolacid catalystpropanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester+water\text{2-[(4-chlorophenyl)thio]propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-[(4-chlorophenyl)thio]propanoic acid+methanolacid catalyst​propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The 4-chlorophenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The 4-chlorophenylthio group can play a crucial role in binding to target proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 4-fluorophenyl ester
  • Propanoic acid, 2,2,3-trichloro-, methyl ester

Comparison

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

103247-65-0

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

LMMPYODKIVQSLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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